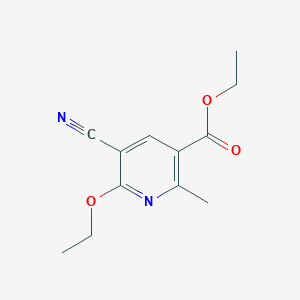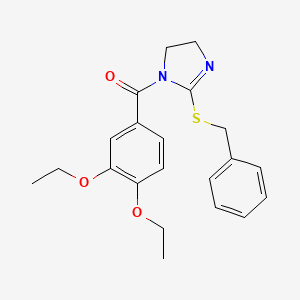![molecular formula C15H19N5O4 B3012421 1-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-3-((四氢呋喃-2-基)甲基)脲 CAS No. 2034413-13-1](/img/structure/B3012421.png)
1-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-3-((四氢呋喃-2-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrido[2,3-d]pyrimidin-3(4H)-one ring, which is a type of heterocyclic compound that contains nitrogen atoms. It also contains a tetrahydrofuran ring, which is a type of ether. The presence of these rings, along with the urea group, suggests that this compound could have interesting chemical and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the pyrido[2,3-d]pyrimidin-3(4H)-one and tetrahydrofuran rings, as well as the urea group, suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
Anticonvulsant Activity
The structural features of this compound, particularly the presence of a pyrimidinone moiety, suggest it could be explored for anticonvulsant properties. Compounds with similar structures have been studied for their potential to prevent or reduce the severity of seizures .
Synthetic Chemistry
In synthetic chemistry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its multifunctional groups, such as the tetrahydrofuran and urea, offer multiple sites for chemical reactions .
Drug Design
The compound’s structure is conducive to drug design, where it could be used as a scaffold for developing new therapeutic agents. Its molecular framework allows for the addition of various substituents, which can be tailored to target specific biological receptors .
Molecular Biology
In molecular biology, this compound could be used in the study of DNA/RNA interactions due to its pyrimidine core, which is analogous to the bases found in nucleic acids. It could help in understanding the binding affinities and sequence specificity of nucleic acid interactions .
Pharmacology
Pharmacologically, the compound could be investigated for its bioactivity profile. It may interact with biological pathways and could be a lead compound in the development of drugs with novel mechanisms of action .
Computational Chemistry
Lastly, in computational chemistry, this compound could be used in molecular modeling studies to predict its behavior in various chemical environments. Density functional theory (DFT) calculations could provide insights into its reactivity and stability .
安全和危害
属性
IUPAC Name |
1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1,4-5,10H,2-3,6-9H2,(H,16,19,23)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGNAZKCIFBXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)


![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)
![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)



![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

